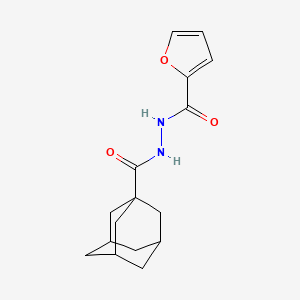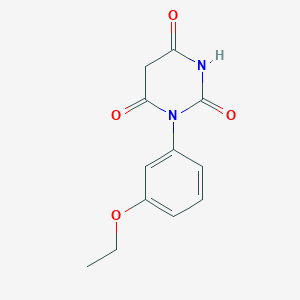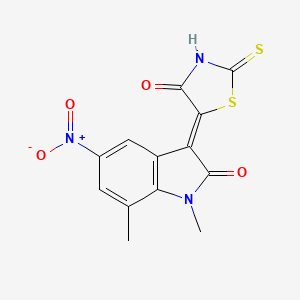![molecular formula C18H24N2O2S B4948622 N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)
N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide, also known as DMQD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQD belongs to the class of quinoline derivatives, which have been shown to possess a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide has several advantages for lab experiments, including its high purity and stability. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes, should be explored. Third, the development of this compound analogs with improved pharmacological properties should be pursued. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. The synthesis method of this compound has been optimized to yield high purity and high yield. This compound possesses potent antioxidant and anti-inflammatory properties and has been shown to improve cognitive function and reduce the progression of neurodegenerative diseases. However, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in other diseases.
Synthesemethoden
N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide can be synthesized using a multi-step process that involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with diethyl malonate followed by cyclization and subsequent reaction with thionyl chloride. The final product is obtained after purification through column chromatography. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(8-methoxy-4-methylquinolin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-6-20(7-2)18(21)13(4)23-16-11-12(3)14-9-8-10-15(22-5)17(14)19-16/h8-11,13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDDJXLMFPVLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC2=C(C=CC=C2OC)C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4948561.png)
![2-bromo-4-chloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B4948566.png)
methyl]amine](/img/structure/B4948574.png)



![N~1~-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B4948596.png)
![(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4948600.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4948603.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B4948606.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4948620.png)
![1-(2-allylphenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B4948648.png)
